Home > Products > Screening Compounds P134652 > Alogliptin/pioglitazone
Alogliptin/pioglitazone -

Alogliptin/pioglitazone

Catalog Number: EVT-1593681
CAS Number:
Molecular Formula: C37H41N7O5S
Molecular Weight: 695.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alogliptin and pioglitazone are pharmaceutical compounds utilized in the management of type 2 diabetes mellitus. Alogliptin is classified as a dipeptidyl peptidase-4 inhibitor, while pioglitazone belongs to the thiazolidinedione class of medications. The combination of these two agents has been shown to enhance glycemic control and improve various metabolic parameters in diabetic patients.

Source

Alogliptin is synthesized through a multi-step process involving the reaction of various organic compounds, while pioglitazone is derived from thiazolidinedione derivatives. Both compounds are available in oral formulation and are commonly prescribed to patients with type 2 diabetes.

Classification
  • Alogliptin: Dipeptidyl peptidase-4 inhibitor
  • Pioglitazone: Thiazolidinedione
Synthesis Analysis

Methods

The synthesis of alogliptin typically involves several key steps:

  1. Formation of the Core Structure: The initial step often involves the formation of a thiazolidinedione ring.
  2. Introduction of Functional Groups: Subsequent reactions introduce specific functional groups that enhance the compound's efficacy and selectivity.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography.

For pioglitazone, the synthesis also follows a multi-step route that includes:

  1. Synthesis of the Thiazolidinedione Ring: This is achieved through cyclization reactions involving appropriate precursors.
  2. Functionalization: Various substituents are added to optimize pharmacological activity.
  3. Isolation and Purification: Similar purification techniques are employed to obtain the final compound.

Technical Details

Both compounds require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity.

Molecular Structure Analysis

Structure

  • Alogliptin: The molecular formula is C17H21N5O2S, with a complex structure that includes a thiazole ring and an amine group.
  • Pioglitazone: The molecular formula is C19H20N2O3S, characterized by a thiazolidinedione core and various substituents that enhance its insulin-sensitizing properties.

Data

The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and X-ray crystallography, which provide insights into the spatial arrangement of atoms within each molecule.

Chemical Reactions Analysis

Reactions

The primary reactions involving alogliptin include:

  1. Inhibition of Dipeptidyl Peptidase-4: Alogliptin binds to the active site of dipeptidyl peptidase-4, preventing it from degrading incretin hormones.
  2. Enhancement of Insulin Secretion: This results in increased insulin levels post-meal.

For pioglitazone, key reactions involve:

  1. Activation of Peroxisome Proliferator-Activated Receptor Gamma: This receptor activation enhances insulin sensitivity in adipose tissue.
  2. Alteration in Lipid Metabolism: Pioglitazone influences fatty acid storage and glucose metabolism pathways.

Technical Details

These reactions are critical for understanding how these compounds exert their therapeutic effects in managing blood glucose levels in type 2 diabetes patients.

Mechanism of Action

Process

The mechanism by which alogliptin and pioglitazone function can be summarized as follows:

  1. Alogliptin:
    • Inhibits dipeptidyl peptidase-4 activity, leading to increased levels of active glucagon-like peptide-1.
    • Enhances glucose-dependent insulin secretion from pancreatic beta cells while reducing glucagon release from alpha cells.
  2. Pioglitazone:
    • Activates peroxisome proliferator-activated receptor gamma, which regulates genes involved in glucose and lipid metabolism.
    • Improves insulin sensitivity in muscle and adipose tissues, leading to better glucose uptake.

Data

Clinical studies have shown that the combination therapy significantly reduces glycosylated hemoglobin levels compared to monotherapy with either drug alone .

Physical and Chemical Properties Analysis

Physical Properties

  • Alogliptin:
    • Appearance: White crystalline powder
    • Solubility: Soluble in water and organic solvents like methanol
    • Melting Point: Approximately 200°C
  • Pioglitazone:
    • Appearance: White to off-white crystalline powder
    • Solubility: Soluble in organic solvents; poorly soluble in water
    • Melting Point: Approximately 130°C

Chemical Properties

Both compounds exhibit stability under normal storage conditions but may degrade under extreme pH or temperature conditions.

Applications

Scientific Uses

The combination of alogliptin and pioglitazone has been extensively studied for its effectiveness in managing type 2 diabetes mellitus. Key applications include:

  1. Improvement of Glycemic Control: Clinical trials have demonstrated significant reductions in fasting plasma glucose and glycosylated hemoglobin levels when used together .
  2. Enhancement of Beta Cell Function: The combination therapy has been shown to improve beta cell function beyond what is achievable with either drug alone .
  3. Metabolic Benefits: Patients receiving this combination often experience improvements in lipid profiles and reductions in body weight compared to monotherapy .
Pathophysiological Rationale for Dual-Target Therapy in Type 2 Diabetes Mellitus

Insulin Resistance and Beta-Cell Dysfunction: Core Defects in Disease Progression

Type 2 Diabetes Mellitus (T2DM) is characterized by two fundamental pathophysiological defects: progressive insulin resistance in liver, muscle, and adipose tissue, and deteriorating β-cell function leading to impaired insulin secretion. Insulin resistance manifests as reduced glucose uptake in skeletal muscle, uncontrolled hepatic glucose production (HGP), and aberrant lipolysis in adipocytes. Elevated free fatty acids (FFAs) further exacerbate insulin resistance and promote β-cell apoptosis through lipotoxicity. Concurrently, β-cell dysfunction involves loss of glucose sensitivity, reduced insulin biosynthesis, and decreased β-cell mass. By the time of diabetes diagnosis, patients may have lost 50-80% of functional β-cell capacity, with glucotoxicity accelerating this decline. These defects create a vicious cycle: hyperglycemia worsens insulin resistance and β-cell dysfunction, driving relentless disease progression [1] [4] [6].

Complementary Mechanisms of Action: Thiazolidinediones and DPP-4 Inhibitors

Pioglitazone (Thiazolidinedione) acts as a high-affinity agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ). Its activation:

  • Induces adipocyte differentiation, reducing visceral fat mass and FFA flux
  • Enhances insulin-dependent glucose disposal in muscle and adipose tissue
  • Suppresses hepatic gluconeogenesis through improved hepatic insulin sensitivity
  • Increases adiponectin secretion, which enhances insulin signaling via AMPK activationCritically, pioglitazone preserves β-cell function by reducing gluco- and lipotoxicity, with studies showing durable HbA1c reduction over 5 years attributable to β-cell protection [1] [6] [10].

Alogliptin (DPP-4 Inhibitor) exerts glucose-dependent effects by inhibiting dipeptidyl peptidase-4, the enzyme that degrades incretin hormones. This leads to:

  • Prolonged activity of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)
  • Enhanced glucose-stimulated insulin secretion from β-cells
  • Suppression of abnormally elevated glucagon secretion from α-cells
  • Potential trophic effects on β-cell mass via reduced apoptosisUnlike sulfonylureas, alogliptin's insulin secretion is glucose-dependent, minimizing hypoglycemia risk. Its effects predominantly target postprandial hyperglycemia [1] [6] [7].

Table 1: Complementary Mechanisms of Pioglitazone and Alogliptin in T2DM

Pathophysiological DefectPioglitazone ActionAlogliptin Action
Insulin ResistancePPAR-γ activation → Improved insulin sensitivity in muscle/liverIndirect improvement via reduced glucotoxicity
β-Cell DysfunctionReduced lipotoxicity/glucotoxicity → Preserved functionEnhanced GLP-1 → Increased insulin synthesis/secretion
Hepatic Glucose ProductionSuppressed gluconeogenesis via hepatic insulin sensitizationGlucagon suppression → Reduced glycogenolysis
Peripheral Glucose Uptake↑ Glucose disposal in muscle via GLUT4 translocationMinimal direct effect
Incretin SystemNo significant effect↑ Active GLP-1/GIP (4-5 fold) → Augmented insulin secretion

Synergistic Modulation of Hepatic Glucose Production and Peripheral Glucose Uptake

The alogliptin/pioglitazone combination demonstrates superior glycemic control versus either monotherapy by simultaneously targeting multiple organs:

Hepatic Effects:

  • Pioglitazone directly reduces HGP by enhancing insulin sensitivity in hepatocytes and suppressing key gluconeogenic enzymes (PEPCK, G6Pase)
  • Alogliptin indirectly suppresses HGP by inhibiting glucagon secretion – elevated glucagon (30-50% above normal in T2DM) drives excessive glycogenolysis and gluconeogenesis
  • In db/db mice, combination therapy decreased fasting plasma glucose by 52% (vs 15-20% with monotherapies) and reduced HbA1c by 2.2%, significantly greater than either agent alone [2] [7]

Peripheral Glucose Utilization:

  • Pioglitazone enhances insulin-mediated glucose uptake in skeletal muscle through PPAR-γ-mediated upregulation of insulin receptor substrate (IRS)-1/2, PI3K, and GLUT4 translocation
  • Alogliptin has minimal direct effects on peripheral uptake but improves postprandial glucose disposal via amplified insulin secretion
  • Combination therapy in humans increased insulin sensitivity (HOMA-IR) by ≥35% and β-cell function (HOMA-β) by ≥45% over baseline, outperforming monotherapy [4] [6]

β-Cell Preservation and Pancreatic Morphology:

  • Pioglitazone reduces β-cell apoptosis and endoplasmic reticulum stress, while alogliptin enhances β-cell proliferation and neogenesis via GLP-1-mediated pathways
  • In rodent models, combination therapy:
  • Restored pancreatic insulin content to near-normal levels (96% increase vs diabetic controls)
  • Increased expression of PDX-1 (critical transcription factor for β-cell function)
  • Preserved normal islet architecture with maintained β-cell/α-cell ratio [2] [7] [8]
  • Human studies confirm enhanced β-cell glucose sensitivity and fasting secretory tone only with combination therapy [4]

Lipid Metabolism and Adipocytokines:

  • Pioglitazone reduces circulating FFAs by 20-30% and triglycerides by 15-25%, while increasing HDL-C
  • Alogliptin modestly improves postprandial lipid excursions
  • Combined treatment in db/db mice reduced triglycerides by 77% and FFAs by 48%, exceeding monotherapy effects
  • Synergistic elevation of adiponectin (2.4-fold increase) enhances systemic insulin sensitivity and exerts anti-inflammatory effects [2] [7]

Table 2: Synergistic Metabolic Effects of Alogliptin/Pioglitazone in Preclinical and Human Studies

ParameterMonotherapy EffectsCombination Therapy EffectsStudy Type
HbA1c ReductionPioglitazone: -0.84%; Alogliptin: -1.03%-1.38% (p<0.001 vs both)Human RCT (24 weeks) [3]
Fasting Plasma GlucosePioglitazone: -20 mg/dL; Alogliptin: -25 mg/dL-48 mg/dL (p<0.01)Human RCT (16 weeks) [4]
Pancreatic Insulin ContentPioglitazone: +38%; Alogliptin: +42%+96% (p<0.01 vs either)ob/ob mice [7]
Adiponectin IncreasePioglitazone: +1.8-fold; Alogliptin: No change+2.4-fold (p<0.05)db/db mice [2]
β-Cell Glucose SensitivityAlogliptin: No significant change+98% (p<0.001 vs placebo)Human meal-test study [4]

Properties

Product Name

Alogliptin/pioglitazone

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C37H41N7O5S

Molecular Weight

695.8 g/mol

InChI

InChI=1S/C19H20N2O3S.C18H21N5O2/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t;15-/m.1/s1

InChI Key

LNTORSITGSWVNQ-DYYGGQLPSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N

Isomeric SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.